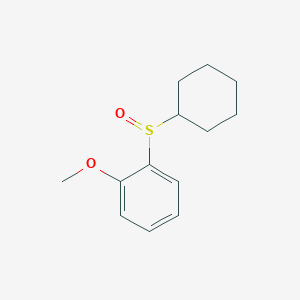
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque est un composé organique appartenant à la classe des sulfonamides. Il présente un cycle chlorothiophène lié à un groupe sulfonamide, qui est lui-même lié à une partie acide méthylbenzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque implique généralement les étapes suivantes :
Formation de 5-chlorothiophène-2-sulfonamide : Cet intermédiaire est synthétisé en faisant réagir le 5-chlorothiophène avec l'acide chlorosulfonique, suivi de l'ajout d'ammoniac.
Couplage avec l'acide 3-méthylbenzoïque : Le 5-chlorothiophène-2-sulfonamide est ensuite couplé à l'acide 3-méthylbenzoïque dans des conditions appropriées pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amine.
Substitution : Le cycle chlorothiophène peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Différents thiophènes substitués.
Applications de la recherche scientifique
L'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut imiter la structure des substrats naturels, ce qui permet au composé d'inhiber les enzymes ou de se lier aux récepteurs. Cette interaction peut perturber les voies biochimiques normales, conduisant à l'effet thérapeutique ou biologique souhaité .
Applications De Recherche Scientifique
2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Chlorothiophène-2-sulfonamide : Un précurseur dans la synthèse du composé cible.
Acide 2-(5-chlorothiophène-2-sulfonamido)acétique : Un autre dérivé sulfonamide avec des caractéristiques structurelles similaires.
Unicité
L'acide 2-(5-chlorothiophène-2-sulfonamido)-3-méthylbenzoïque est unique en raison de la présence d'un cycle chlorothiophène et d'une partie acide méthylbenzoïque. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H10ClNO4S2 |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H10ClNO4S2/c1-7-3-2-4-8(12(15)16)11(7)14-20(17,18)10-6-5-9(13)19-10/h2-6,14H,1H3,(H,15,16) |
Clé InChI |
WIRIFEFEUNXDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)

![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)

![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)

![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)

